molecular formula C8H3ClF3NO5 B6313201 3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid CAS No. 1858241-42-5

3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B6313201
CAS No.: 1858241-42-5
M. Wt: 285.56 g/mol
InChI Key: ZJVFMGUHPIBGTL-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H3ClF3NO5. This compound is known for its unique structural features, which include a trifluoromethoxy group, a nitro group, and a chloro substituent on a benzoic acid core. These functional groups impart distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-4-(trifluoromethoxy)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

    Carboxylate Salts: From oxidation reactions.

Scientific Research Applications

3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive functional groups.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-5-nitrobenzoic acid
  • 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
  • 3-Chloro-4-(trifluoromethoxy)benzoic acid

Uniqueness

3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both a trifluoromethoxy group and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

3-chloro-5-nitro-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFMGUHPIBGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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